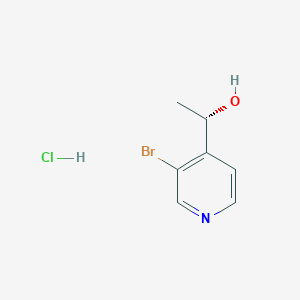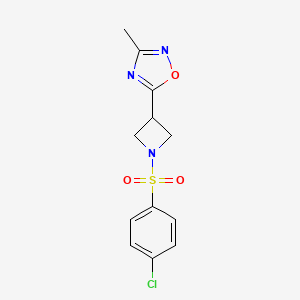
(7-(o-Tolyl)-1,4-thiazepan-4-yl)(4-(trifluoromethyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-(o-Tolyl)-1,4-thiazepan-4-yl)(4-(trifluoromethyl)phenyl)methanone is a synthetic organic compound that features a thiazepane ring, a trifluoromethyl group, and a methanone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-(o-Tolyl)-1,4-thiazepan-4-yl)(4-(trifluoromethyl)phenyl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazepane Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amines and thiols.
Introduction of the o-Tolyl Group: This step might involve Friedel-Crafts alkylation or acylation reactions.
Attachment of the Trifluoromethyl Group: This can be done using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Formation of the Methanone Moiety: This step might involve oxidation reactions using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions could potentially reduce the methanone group to an alcohol.
Substitution: The aromatic rings might undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions might include the use of catalysts like palladium on carbon (Pd/C) or bases like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the substituents used.
Scientific Research Applications
(7-(o-Tolyl)-1,4-thiazepan-4-yl)(4-(trifluoromethyl)phenyl)methanone may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with thiazepane rings and trifluoromethyl groups might interact with enzymes or receptors, modulating their activity. The methanone moiety could be involved in forming hydrogen bonds or other interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- (7-(o-Tolyl)-1,4-thiazepan-4-yl)(4-methylphenyl)methanone
- (7-(o-Tolyl)-1,4-thiazepan-4-yl)(4-chlorophenyl)methanone
- (7-(o-Tolyl)-1,4-thiazepan-4-yl)(4-fluorophenyl)methanone
Uniqueness
The presence of the trifluoromethyl group in (7-(o-Tolyl)-1,4-thiazepan-4-yl)(4-(trifluoromethyl)phenyl)methanone might confer unique properties such as increased lipophilicity, metabolic stability, and potential for specific biological interactions compared to similar compounds.
Properties
IUPAC Name |
[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NOS/c1-14-4-2-3-5-17(14)18-10-11-24(12-13-26-18)19(25)15-6-8-16(9-7-15)20(21,22)23/h2-9,18H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGRBAKUMGBSMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2654566.png)
![1-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2654568.png)
![2-phenyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2654569.png)



